Brevinin-2-RA14 peptide precursor

Sequence identity Homology Brevinin-2 subfamily

Brevinin-2-RA14 is a biosynthetic precursor of a cationic antimicrobial peptide (AMP) belonging to the brevinin-2 subfamily, cloned from the skin secretion of the golden crossband frog, Odorrana andersonii. The precursor (UniProt: E3SYK0, GenBank: GU133720) encodes a 76-amino acid polypeptide that is post-translationally processed to release a 33-residue mature peptide (SFLTSFKDMAIKVAKDAGVNILNTISCKISKTC) containing a C-terminal disulfide-bonded ranabox domain characteristic of the brevinin-2 family.

Molecular Formula
Molecular Weight
Cat. No. B1577729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-2-RA14 peptide precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-2-RA14 Peptide Precursor: Predicted Antimicrobial from Odorrana andersonii for Host-Defense Peptide Research and Procurement


Brevinin-2-RA14 is a biosynthetic precursor of a cationic antimicrobial peptide (AMP) belonging to the brevinin-2 subfamily, cloned from the skin secretion of the golden crossband frog, Odorrana andersonii [1]. The precursor (UniProt: E3SYK0, GenBank: GU133720) encodes a 76-amino acid polypeptide that is post-translationally processed to release a 33-residue mature peptide (SFLTSFKDMAIKVAKDAGVNILNTISCKISKTC) containing a C-terminal disulfide-bonded ranabox domain characteristic of the brevinin-2 family [2]. Its antimicrobial activity is currently annotated as predicted based on sequence signature and has not yet been experimentally validated, distinguishing it from several experimentally characterized brevinin-2 peptides from the same source organism [3].

Why Generic Substitution of Brevinin-2-RA14 Peptide Precursor with Other Brevinin-2 Family Members Fails


Brevinin-2 family peptides exhibit extreme primary sequence divergence despite sharing a conserved C-terminal ranabox disulfide motif; even single-residue substitutions within the N-terminal α-helical region can alter net charge, amphipathicity, and antimicrobial potency by 2- to 4-fold, while the ranabox domain has been shown to be a primary determinant of host-cell toxicity rather than antimicrobial activity [1]. The mature peptide of Brevinin-2-RA14 differs at the N-terminal sequence block (Ser-Phe-Leu vs. Gly-Leu-Leu in validated comparators such as Brevinin-2-OA2) and carries a distinct net charge of +3 versus +1 for Brevinin-2-OA6, positions that dictate membrane interaction efficiency and selectivity as demonstrated by systematic mutagenesis studies on B2RP and B2OS scaffolds [2]. Consequently, assuming functional interchangeability with any other brevinin-2 peptide—even co-isolated members from the same O. andersonii transcriptome—is scientifically unsupported without direct comparative experimental data for this specific sequence [3].

Quantitative Differentiation of Brevinin-2-RA14 Peptide Precursor: Evidence-Based Comparator Analysis for Scientific Procurement


Primary Sequence Divergence from the Closest Experimentally Validated Brevinin-2 Peptide from the Same Source Species

The mature Brevinin-2-RA14 peptide (SFLTSFKDMAIKVAKDAGVNILNTISCKISKTC, 33 residues) shares only approximately 57% sequence identity with Brevinin-2-OA2 (GLLDTFKNMALNAAKSAGVSVLNALSCKLSKTC), the most extensively characterized brevinin-2 peptide from the same O. andersonii peptidome, which was experimentally shown to possess MIC values of 6–13 µM against reference strains of E. coli, B. pyocyaneus, S. aureus, and C. albicans [1]. The N-terminal segment of RA14 (SFLTSF...) diverges at the critical first three positions (Ser-Phe-Leu vs. Gly-Leu-Leu) that have been demonstrated in the brevinin-2GHk truncation series to be essential for antimicrobial potency [2]. The C-terminal 21 residues (positions 13–33) show high conservation with OA2, yet this region alone is insufficient to predict functional equivalence, as the N-terminal domain governs membrane insertion efficiency [2].

Sequence identity Homology Brevinin-2 subfamily Odorrana andersonii

Predicted α-Helical Content Differential Between Brevinin-2-RA14 and Co-Family Member Brevinin-2-OA6

The SATpdb computational prediction assigns Brevinin-2-RA14 a 48.5% α-helical content and 0% β-strand, with the helix spanning the central residues critical for membrane interaction [1]. Although direct circular dichroism (CD) data for RA14 are unavailable, the predicted helical content exceeds that of many brevinin-2 peptides from O. andersonii when analyzed under comparable computational conditions. The brevinin-2 family SAR literature establishes that α-helical content in membrane-mimetic environments is positively correlated with antimicrobial potency; for example, the tB2U-6K analog with +6 net charge and enhanced helicity showed significantly improved MIC values compared to lower-helicity variants [2]. The 48.5% predicted helix for RA14, combined with its net charge of +3, places it in a theoretically favorable region of the activity-helicity landscape, but experimental confirmation is required [1].

α-helical content Secondary structure prediction Membrane disruption Brevinin-2

Net Charge Differential Between Brevinin-2-RA14 and the Experimentally Validated Brevinin-2-OA6 from the Same Source Species

Brevinin-2-RA14 carries a calculated net charge of +3 at physiological pH (5 Lys residues, 2 Asp residues), compared with +1 for Brevinin-2-OA6 (3 Lys, 2 Asp), the only brevinin-2 peptide from O. andersonii with experimentally determined MIC values [1]. This net charge difference of +2 units is mechanistically significant: the Conlon et al. structure-activity study on B2RP demonstrated that increasing net charge by a single Asp→Lys substitution (+1 charge increment) resulted in a 4-fold improvement in potency against E. coli (MIC from 25 µM to 6 µM) and a 2-fold improvement against S. aureus (MIC from 25 µM to 12.5 µM), without increasing hemolytic activity (LC50 remained at 95 µM) [2]. Conversely, the brevinin-2GUb SAR study showed that excessive charge increase (+6 net charge) can reduce α-helicity, indicating an optimal charge window [3]. RA14's net charge of +3 sits closer to the [Lys4]B2RP optimum (+3 to +4 depending on protonation) than OA6's +1, theoretically predicting higher antimicrobial potency, though direct experimental validation is absent [1].

Net charge Cationicity Antimicrobial potency Membrane selectivity

Single-Residue Divergence at Ranabox Position 32 Distinguishes Brevinin-2-RA14 from Brevinin-2-RA13

Brevinin-2-RA14 and Brevinin-2-RA13 are co-cloned paralogs from the O. andersonii skin transcriptome differing at only a single amino acid position: residue 32 is Ser in RA14 (SFLTSFKDMAIKVAKDAGVNILNTISCKISKTC) versus Ile in RA13 (SFLTSFKDMAIKVAKDAGVNILNTISCKIFKTC) . This substitution occurs within the C-terminal ranabox domain (Cys27–Cys33), the disulfide-constrained loop that the B2OS engineering study identified as a primary determinant of hemolytic toxicity rather than antimicrobial activity: removal of the ranabox in B2OS(1-22)-NH2 reduced hemolysis by over 10-fold (HC50 from 10.44 µM to >100 µM) while preserving antimicrobial potency [1]. The Ser→Ile exchange at position 32 in the ranabox loop represents a polarity change (polar uncharged Ser vs. hydrophobic Ile) at a site homologous to the B2OS ranabox region, suggesting that RA14 and RA13 may exhibit measurably different hemolytic profiles despite near-identical antimicrobial potency, though neither peptide has undergone experimental hemolysis testing [2].

Ranabox domain Disulfide bond C-terminal loop Structural biology

Experimental Validation Status Gap: Brevinin-2-RA14 is Predicted Only, While Brevinin-2-OA6 and Other Members Are Experimentally Confirmed

According to the CAMPSQ antimicrobial peptide database, Brevinin-2-RA14 is annotated with activity status 'Predicted' and the comment 'Unpublished,' indicating that no peer-reviewed experimental antimicrobial or hemolytic assay data exist for this specific peptide [1]. In contrast, Brevinin-2-OA6 (CAMPSQ3546) from the same O. andersonii species is listed as 'Experimentally validated' with quantitative MIC values determined against four reference strains: E. coli ATCC 25922 (MIC = 11.2 µg/mL), S. aureus ATCC 25923 (MIC = 22.4 µg/mL), C. albicans ATCC 2002 (MIC = 11.2 µg/mL), and B. pyocyaneus CMCCB 10104 (MIC = 44.8 µg/mL) [2]. Similarly, Brevinin-2-RA17 (CAMPSQ2483), another co-cloned precursor from the same study, is also marked as 'Predicted, Unpublished' [3]. This validation gap is not unusual: the Yang et al. 2012 peptidomic survey reported 728 AMP precursors from nine odorous frog species, of which only a fraction have undergone individual functional characterization [3]. For procurement, this means RA14 is best positioned as a discovery-phase tool for structure-activity relationship studies and screening campaigns, rather than as a reference compound with known activity benchmarks.

Experimental validation Antimicrobial assay Procurement risk CAMPSQ database

Applicable Research and Discovery Scenarios for Brevinin-2-RA14 Peptide Precursor Based on Current Evidence


Structure-Activity Relationship (SAR) Probe for Brevinin-2 Ranabox Domain Function

Brevinin-2-RA14 and its single-residue paralog Brevinin-2-RA13 (differing only at ranabox position 32: Ser vs. Ile) constitute an ideal paired set for dissecting the contribution of the C-terminal disulfide loop to hemolytic toxicity. The B2OS engineering study established that the ranabox domain is a primary toxicity determinant, with its removal producing an 11.3-fold improvement in HC50 (from 10.44 µM to 118.1 µM) [1]. Simultaneous procurement of RA14 (Ser32) and RA13 (Ile32) enables a controlled comparison of how a single polar-to-hydrophobic substitution within the ranabox modulates the therapeutic index, an experiment that directly addresses a key knowledge gap identified in the brevinin-2 engineering literature [2].

Discovery Screening Against Multidrug-Resistant Gram-Negative Pathogens

RA14's predicted net charge of +3 positions it within the optimal cationicity window (net charge +3 to +4) that the B2RP SAR study associated with maximal antimicrobial potency against multidrug-resistant Acinetobacter baumannii, where [Lys4]B2RP (net charge ≈ +3/+4) achieved MIC values of 1.5–3 µM—2-fold more potent than parent B2RP (MIC = 3–6 µM) [1]. For screening programs targeting A. baumannii, P. aeruginosa, or carbapenem-resistant Enterobacteriaceae, RA14 represents a sequence-diverse addition to brevinin-2 screening libraries that may exhibit potency superior to the experimentally validated but lower-charge OA6 (net charge +1, MIC = 11.2 µg/mL [~3.3 µM assuming MW ~3400] against E. coli) based on class-level SAR principles [2].

Computational Peptide Design and Machine Learning Training Datasets

The SATpdb-predicted secondary structure of RA14 (48.5% α-helix, 0% β-strand, 18.2% coil, 33.3% turn) [1], combined with its known primary sequence and the extensive brevinin-2 family SAR data from the B2RP, B2OS, and brevinin-2GHk engineering studies, makes this peptide a valuable data point for training and validating computational AMP activity prediction models. Its 'predicted-but-unvalidated' status in CAMPSQ [2] means that procurement followed by experimental MIC and hemolysis determination would generate a novel training data point with high information value for machine learning models that relate sequence, charge, and helicity to antimicrobial activity.

Host-Defense Peptide Evolution and Amphibian Innate Immunity Research

Brevinin-2-RA14 was identified as part of the large-scale peptidomic survey that catalogued 728 AMP precursors from nine Chinese odorous frog species [1]. Its co-occurrence with at least 15 other brevinin-2 variants (RA6, RA13, RA16, RA17, RA20, RA22, OA1–OA7, etc.) in the O. andersonii skin transcriptome makes it a key specimen for studying the evolutionary diversification of the brevinin-2 family within a single species. Researchers investigating how amphibians maintain such extraordinary AMP repertoire diversity can use RA14 as a representative member of the 'RA' clade for comparative transcriptomic, proteomic, and functional studies [1].

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